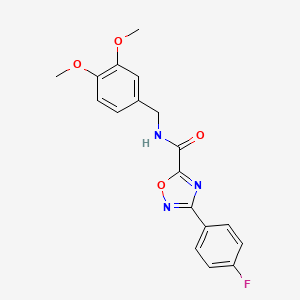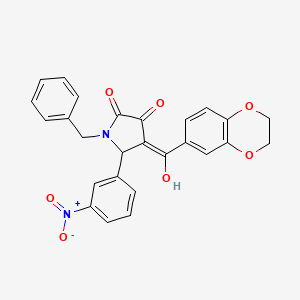![molecular formula C18H24N4O2S B5493773 2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5493773.png)
2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine, commonly known as BPIP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. BPIP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for use in biochemical and physiological studies. In
作用机制
BPIP works by binding to specific sites on ion channels and GPCRs, altering their function. The exact mechanism of action is not yet fully understood, but it is believed to involve the stabilization of certain protein conformations or the disruption of protein-protein interactions.
Biochemical and Physiological Effects
BPIP has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channels or GPCRs being targeted. For example, BPIP has been shown to inhibit the activity of certain potassium channels, leading to changes in the electrical properties of cells. It has also been shown to modulate the activity of certain GPCRs involved in pain perception, making it a potential target for the development of analgesic drugs.
实验室实验的优点和局限性
One advantage of using BPIP in lab experiments is its small size and ability to easily penetrate cell membranes. This makes it a useful tool for studying the function of membrane proteins such as ion channels and GPCRs. However, one limitation is that BPIP may not be specific to a single target, and may also affect other proteins in the cell.
未来方向
There are many potential future directions for research involving BPIP. One area of interest is in the development of more specific and potent BPIP analogs that can target specific ion channels or GPCRs with greater precision. Another area of interest is in using BPIP as a tool for studying the function of ion channels and GPCRs in disease states, such as cancer or neurological disorders. Additionally, BPIP may have potential applications in drug development, as a modulator of ion channels or GPCRs involved in disease processes.
合成方法
BPIP can be synthesized using a variety of methods, including the reaction of 4-butylphenylsulfonyl chloride with piperazine followed by reaction with 2-chloropyrimidine. Another method involves the reaction of 2-chloro-4-(4-butylphenylsulfonyl)piperazine with 2-aminopyrimidine. Both methods result in the formation of BPIP with high yields and purity.
科学研究应用
BPIP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. BPIP has been shown to inhibit the activity of certain ion channels, making it a useful tool for studying their function.
Another area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a key role in cell signaling. BPIP has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function and potential therapeutic applications.
属性
IUPAC Name |
2-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-3-5-16-6-8-17(9-7-16)25(23,24)22-14-12-21(13-15-22)18-19-10-4-11-20-18/h4,6-11H,2-3,5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKILPLJEPYWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5493698.png)
![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5493699.png)
![4-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5493705.png)
![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5493711.png)
![N-benzyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5493716.png)
![[1-(2,6-diaminopyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5493718.png)
![2-butyl-6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493721.png)
![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)

![methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5493742.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5493757.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5493774.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)